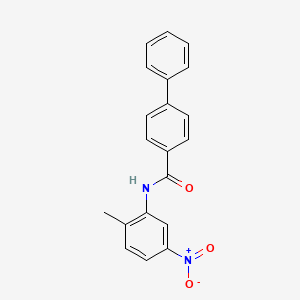

N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

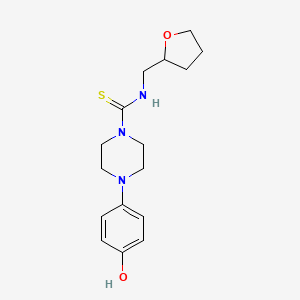

The synthesis of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide involves complex chemical reactions starting from basic raw materials to obtain the desired compound. In a study reported by Moreno-Fuquen et al. (2021), the synthesis of a similar compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, was achieved using guanidinium nitrate salt and the corresponding enaminone, showcasing the intricate steps involved in the synthesis process of these complex molecules (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Molecular Structure Analysis

The molecular structure of compounds like N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide is characterized using advanced techniques such as X-ray diffraction analysis. The study by Moreno-Fuquen et al. (2021) utilized X-ray diffraction to reveal important interactions within the molecule, such as those between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings, providing insights into the molecular structure of these compounds (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide can be complex, involving various interactions and transformations. For instance, the compound synthesized by Moreno-Fuquen et al. (2021) showed crystalline ordering in layers by the stacking of rings through interactions of the π-π type, highlighting the chemical interactions and potential reactivity of these compounds (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

科学的研究の応用

Anticancer Applications

Research on similar nitro-substituted compounds has shown potential in anticancer applications. For instance, nitroxyl-labeled analogues of N,N:N',N':N",N"-tri-1,2-ethanediylphosphoric triamide (TEPA) exhibit therapeutic indexes significantly higher than their predecessors, suggesting the role of nitro groups in enhancing anticancer activity (Sosnovsky, Rao, & Li, 1986). This highlights the potential of nitro-substituted compounds like N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide in cancer research.

Antidepressant and Nootropic Agents

Compounds with specific structural features, such as nitro-substituted aryl rings, have been investigated for their antidepressant and nootropic (cognitive enhancement) activities. A study on Schiff's bases and 2-azetidinones of isonocotinyl hydrazone showed that substitutions on the aryl ring could significantly affect these biological activities (Thomas, Nanda, Kothapalli, & Hamane, 2016). This suggests that the structural motif of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide may offer a framework for exploring similar therapeutic applications.

Antidiabetic Potential

A study evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their antidiabetic potential, demonstrating significant inhibitory activity against α-glucosidase and α-amylase enzymes. The research suggested that such compounds could be promising for developing new antidiabetic agents (Thakal, Singh, & Singh, 2020). This points to the possible interest in studying N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide for similar biological activities.

Molecular Structure and Drug Design

A detailed study on the crystal structure, spectroscopic, and electronic properties of a similar compound aimed at drug design against chronic myelogenous leukemia (CML) underscores the importance of structural and electronic characterization in developing new therapeutic agents (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021). Such research can provide a foundational understanding necessary for exploring the applications of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide in drug design.

特性

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-14-7-12-18(22(24)25)13-19(14)21-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICIHIQJPMRKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)